physicochemical characteristics of 5-Bromo-3-phenyl-1H-indazole
physicochemical characteristics of 5-Bromo-3-phenyl-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs.[1][2] Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold."[2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a highly effective pharmacophore for engaging with biological targets. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3]
This guide focuses on a key derivative, 5-Bromo-3-phenyl-1H-indazole . The strategic placement of a bromine atom at the C5-position and a phenyl group at the C3-position creates a molecule of significant interest. The phenyl group is a common feature in many biologically active indazoles, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This document provides a comprehensive analysis of the synthesis, physicochemical properties, and spectroscopic signature of 5-Bromo-3-phenyl-1H-indazole, offering field-proven insights for its application in research and development.
Synthesis and Purification: A Validated Protocol
The construction of the 5-Bromo-3-phenyl-1H-indazole scaffold is efficiently achieved through the cyclization of a substituted benzophenone precursor with hydrazine. This established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis from (5-bromo-2-fluorophenyl)benzophenone
This protocol is based on a common synthetic route involving the reaction of a ketone with hydrazine hydrate, which acts as the nitrogen source to form the pyrazole ring.
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Reaction Setup : To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 equivalent) in anhydrous ethanol, add hydrazine hydrate (1.2 equivalents).[4]
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Reaction Conditions : Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up : After the starting material is consumed, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[4]
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Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and ethyl acetate.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
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Purification : The crude solid is purified by flash column chromatography on silica gel to afford pure 5-bromo-3-phenyl-1H-indazole as a white solid.[4]
Causality Note: The choice of hydrazine hydrate is critical; it undergoes a condensation reaction with the ketone functionality of the benzophenone precursor, followed by an intramolecular cyclization and elimination of water and fluoride to form the stable indazole ring system. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the reaction.
Core Physicochemical Properties
The fundamental physicochemical data for 5-Bromo-3-phenyl-1H-indazole are summarized below. These properties are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 57639-16-4 | [4][5] |
| Molecular Formula | C₁₃H₉BrN₂ | [6] |
| Molecular Weight | 273.13 g/mol | [6] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 123-127 °C (for 5-Bromo-1H-indazole) | |
| Solubility | Insoluble in water | [7] |
| pKa | 13.13 ± 0.40 (Predicted for 5-Bromo-3-methyl-1H-indazole) | [8] |
Note: Experimental melting point and pKa data for the 3-phenyl derivative are not widely reported. The values provided are for structurally similar indazole compounds and serve as an estimation.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data are characteristic of 5-Bromo-3-phenyl-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
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¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 5-Bromo-3-phenyl-1H-indazole, the spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the indazole core would have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the anisotropic effects of the aromatic systems. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is characteristic of acidic protons involved in hydrogen bonding.[9][10]
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¹³C NMR : The carbon spectrum reveals the number and type of carbon atoms. The spectrum for this molecule would show multiple signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine (C5) would be shifted due to the halogen's influence.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
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Electrospray Ionization (ESI-MS) : In positive ion mode, 5-Bromo-3-phenyl-1H-indazole is expected to show a prominent molecular ion peak at [M+H]⁺ = 273.[4] A characteristic isotopic pattern will be observed due to the presence of the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive diagnostic for a mono-brominated compound.
Crystal Structure and Molecular Geometry
While a specific crystal structure for 5-Bromo-3-phenyl-1H-indazole is not publicly available, analysis of closely related structures, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights.[11][12]
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Planarity : The fused indazole ring system is nearly co-planar.[11][12]
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Intermolecular Interactions : In the solid state, indazole derivatives form robust networks. The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as an acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often creating inversion dimers in the crystal lattice.[11][12] Additionally, weak aromatic π–π stacking interactions between the phenyl and indazole rings contribute to the stability of the crystal packing.[11]
Applications in Drug Discovery and Chemical Biology
5-Bromo-3-phenyl-1H-indazole is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active molecules.
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Synthetic Handle for Cross-Coupling : The C5-bromo substituent is the most critical feature for synthetic utility. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13]
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Scaffold for Kinase Inhibitors : The 1H-indazole core is a well-established hinge-binding motif for many protein kinases. The N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-phenyl group often occupies a hydrophobic pocket, while modifications at the C5-position can be used to target solvent-exposed regions, thereby enhancing potency and selectivity.
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Intermediate for Bioactive Molecules : Its derivatives are explored as potent inhibitors of various enzymes and as ligands for receptors, finding use in the development of novel therapeutics for oncology, neurological disorders, and inflammatory diseases.[1][3][14]
Conclusion
5-Bromo-3-phenyl-1H-indazole is a well-characterized compound with a robust set of physicochemical properties. Its straightforward synthesis, combined with the strategic positioning of a versatile bromine handle and a core phenyl group, makes it an exceptionally valuable building block for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this scaffold in the design and synthesis of the next generation of innovative therapeutic agents.
References
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Facchetti, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 11010-11024. Available at: [Link]
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International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
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